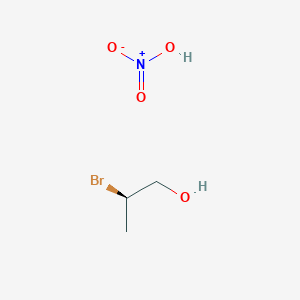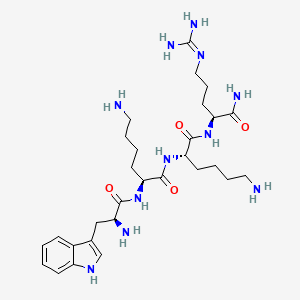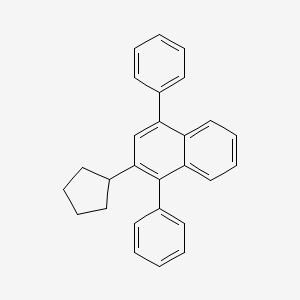
2-Cyclopentyl-1,4-diphenylnaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopentyl-1,4-diphenylnaphthalene is an organic compound with the molecular formula C27H24 It is a derivative of naphthalene, featuring a cyclopentyl group and two phenyl groups attached to the naphthalene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-1,4-diphenylnaphthalene can be achieved through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst. The reaction conditions typically include a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the desired purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopentyl-1,4-diphenylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, ethanol or methanol as solvents.
Substitution: Bromine, nitric acid, sulfuric acid as a catalyst.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced derivatives with hydrogenated aromatic rings.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2-Cyclopentyl-1,4-diphenylnaphthalene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Wirkmechanismus
The mechanism of action of 2-Cyclopentyl-1,4-diphenylnaphthalene involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentylbenzene: A simpler compound with a cyclopentyl group attached to a benzene ring.
1,4-Diphenylnaphthalene: Lacks the cyclopentyl group but shares the naphthalene core with two phenyl groups.
Cyclopentylphenylmethane: Contains a cyclopentyl group and a phenyl group attached to a methane core.
Uniqueness
2-Cyclopentyl-1,4-diphenylnaphthalene is unique due to the combination of a cyclopentyl group and two phenyl groups attached to the naphthalene core. This structure imparts distinct electronic and steric properties, making it valuable for specific applications in organic synthesis, materials science, and potential therapeutic uses .
Eigenschaften
CAS-Nummer |
919341-86-9 |
|---|---|
Molekularformel |
C27H24 |
Molekulargewicht |
348.5 g/mol |
IUPAC-Name |
2-cyclopentyl-1,4-diphenylnaphthalene |
InChI |
InChI=1S/C27H24/c1-3-11-20(12-4-1)25-19-26(21-13-7-8-14-21)27(22-15-5-2-6-16-22)24-18-10-9-17-23(24)25/h1-6,9-12,15-19,21H,7-8,13-14H2 |
InChI-Schlüssel |
XWDNRYIDUARNBO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)C2=C(C3=CC=CC=C3C(=C2)C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


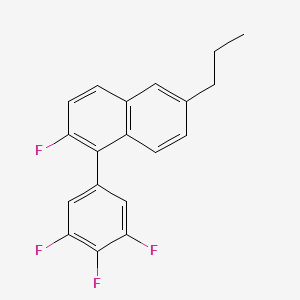

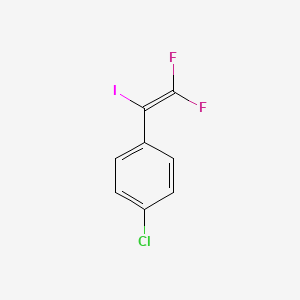
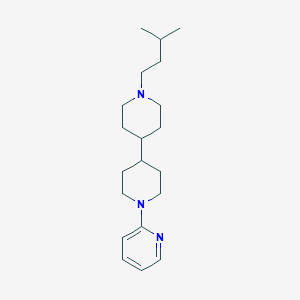
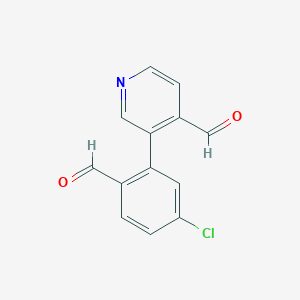
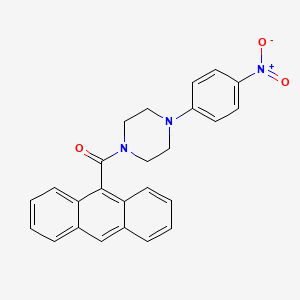
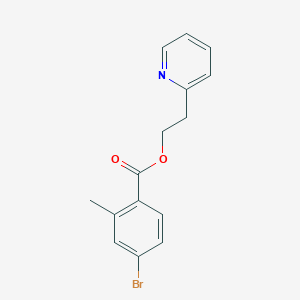
![Benzenamine, N-[1-(6-methoxy-2-naphthalenyl)ethylidene]-](/img/structure/B12613180.png)
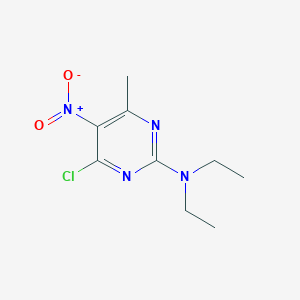
![1-[(Naphthalen-1-yl)methyl]-2-nitro-1H-imidazole](/img/structure/B12613188.png)
